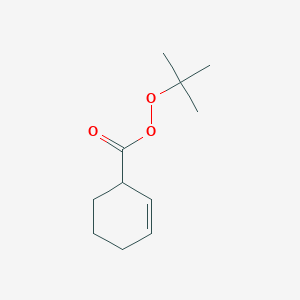
tert-Butyl cyclohex-2-ene-1-carboperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl cyclohex-2-ene-1-carboperoxoate is an organic compound with the molecular formula C11H18O3 It is a peroxy ester, which means it contains a peroxide functional group (–O–O–) bonded to an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl cyclohex-2-ene-1-carboperoxoate typically involves the reaction of tert-butyl hydroperoxide with cyclohex-2-en-1-one in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The reaction proceeds via the formation of a peroxy intermediate, which then undergoes esterification to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl cyclohex-2-ene-1-carboperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting substrates to their corresponding oxidized forms.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or acids depending on the nucleophile used.
Scientific Research Applications
Tert-Butyl cyclohex-2-ene-1-carboperoxoate has several scientific research applications:
Biology: Studied for its potential effects on biological systems, including its role as an oxidizing agent.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other materials where peroxide groups are required for cross-linking and stabilization.
Mechanism of Action
The mechanism of action of tert-Butyl cyclohex-2-ene-1-carboperoxoate involves the generation of reactive oxygen species (ROS) due to the presence of the peroxide group. These ROS can interact with various molecular targets, leading to oxidation of substrates. The compound can also participate in radical-mediated reactions, where the peroxide group decomposes to form free radicals that initiate further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl hydroperoxide: Contains a peroxide group but lacks the ester functionality.
Cyclohex-2-en-1-one: Contains the cyclohexene ring but lacks the peroxide and ester groups.
tert-Butyl peroxybenzoate: Contains a peroxide group and an ester group but with a different aromatic structure.
Uniqueness
Tert-Butyl cyclohex-2-ene-1-carboperoxoate is unique due to the combination of a cyclohexene ring, a tert-butyl group, and a peroxy ester functionality
Properties
CAS No. |
63592-39-2 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
tert-butyl cyclohex-2-ene-1-carboperoxoate |
InChI |
InChI=1S/C11H18O3/c1-11(2,3)14-13-10(12)9-7-5-4-6-8-9/h5,7,9H,4,6,8H2,1-3H3 |
InChI Key |
GKBSEHJHCQCWPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(=O)C1CCCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14495902.png)
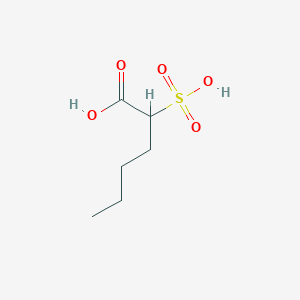
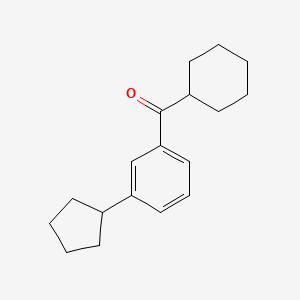
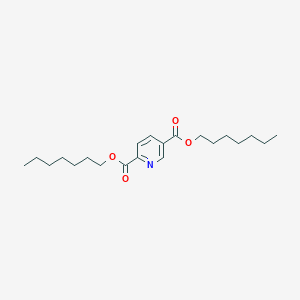
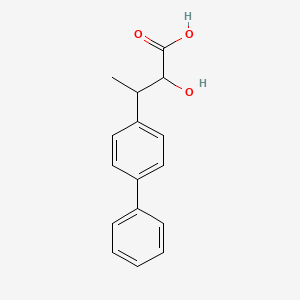
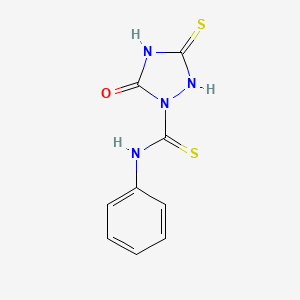
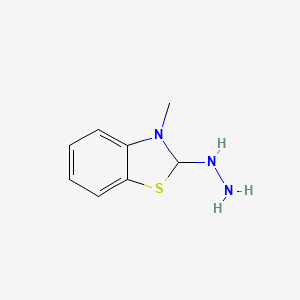
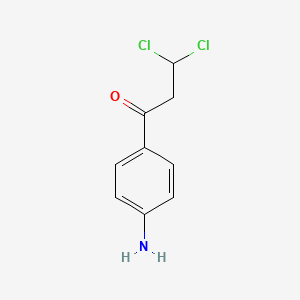
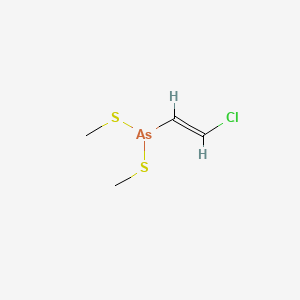
![(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14495948.png)
![N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B14495951.png)
![6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14495958.png)
![Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl-](/img/structure/B14495961.png)
oxophosphanium](/img/structure/B14495966.png)
